molecular formula C11H22N2O2 B2834334 tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate CAS No. 1593896-24-2

tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate

Cat. No.: B2834334
CAS No.: 1593896-24-2
M. Wt: 214.309
InChI Key: LAXZURYRMKVANG-UHFFFAOYSA-N
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Description

tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is a carbamate derivative, which is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

The synthesis of tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

    Reaction of tert-butyl chloroformate with the amine:

Chemical Reactions Analysis

tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate undergoes various chemical reactions, including:

  • Hydrolysis: : The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

      Reagents: Hydrochloric acid or sodium hydroxide

      Conditions: Aqueous solution, elevated temperature

      Products: 1-(2-aminoethyl)cyclopropyl)methylamine, tert-butyl alcohol

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

      Reagents: Various nucleophiles (e.g., amines, thiols)

      Conditions: Solvent (e.g., dichloromethane), room temperature

      Products: Substituted carbamates

Mechanism of Action

Comparison with Similar Compounds

tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate can be compared with other carbamate derivatives, such as:

These comparisons highlight the unique structural features of this compound, such as the presence of the cyclopropyl group, which can influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoethyl)cyclopropyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(4-5-11)6-7-12/h4-8,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXZURYRMKVANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1593896-24-2
Record name tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate
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